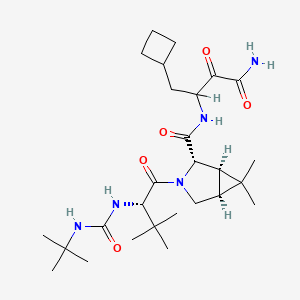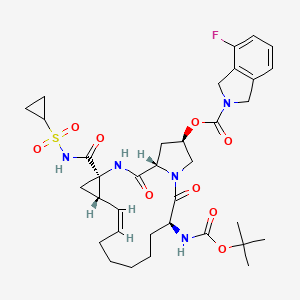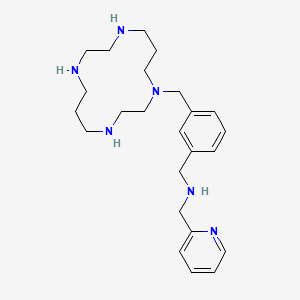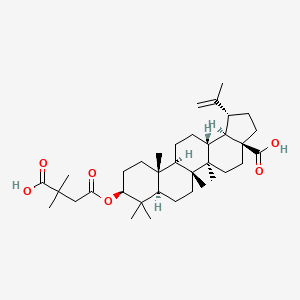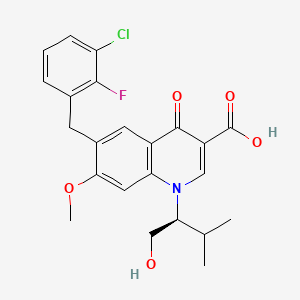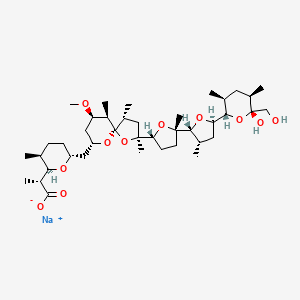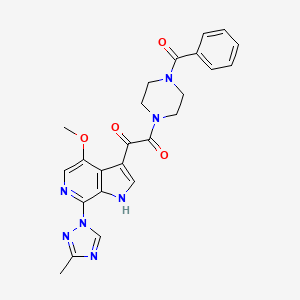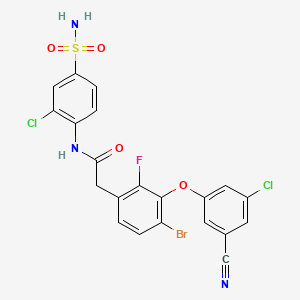
Tak-593
Overview
Description
TAK-593, also known by its chemical structure CAS number 1005780-62-0, is a small molecular weight compound. It selectively targets VEGFR2 (VEGF receptor 2) and PDGFRβ (platelet-derived growth factor receptor beta). Notably, this compound exhibits a remarkably long residence time on its targets .
Preparation Methods
Synthetic Routes:: The synthetic routes for TAK-593 have not been widely disclosed in the literature. it is typically synthesized through custom chemical processes.
Industrial Production Methods:: Information on large-scale industrial production methods for this compound is limited. Companies like Takeda Pharmaceutical Co., Ltd. have been involved in its development .
Chemical Reactions Analysis
TAK-593 undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:
Oxidation and Reduction: this compound can participate in redox reactions, potentially altering its pharmacological properties.
Substitution Reactions: this compound may undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain proprietary. Researchers typically optimize these parameters during custom synthesis.
Major Products: The major products formed from this compound reactions depend on the specific reaction type and conditions.
Scientific Research Applications
TAK-593 has found applications in various scientific fields:
Cancer Research: Due to its inhibition of VEGFR and PDGFR, this compound is investigated for its anti-angiogenic and anti-tumor effects.
Ophthalmology: This compound ophthalmic emulsion has been explored for treating age-related macular degeneration (AMD) by suppressing angiogenesis.
Other Areas: Further research is ongoing to explore its potential in other contexts.
Mechanism of Action
TAK-593’s mechanism of action involves:
VEGFR Inhibition: By targeting VEGFR1, VEGFR2, and VEGFR3, this compound disrupts angiogenesis and vascular endothelial cell growth.
PDGFR Inhibition: Inhibiting PDGFRα and PDGFRβ affects cell proliferation and migration.
Comparison with Similar Compounds
TAK-593 stands out due to its selectivity for VEGFR and PDGFR. Similar compounds include other tyrosine kinase inhibitors, but this compound’s unique properties set it apart.
Properties
IUPAC Name |
N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZXPPHBWCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005780-62-0 | |
| Record name | TAK-593 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005780620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-593 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK-593 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I42X8XX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
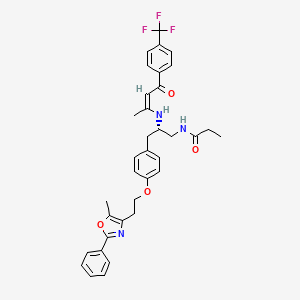
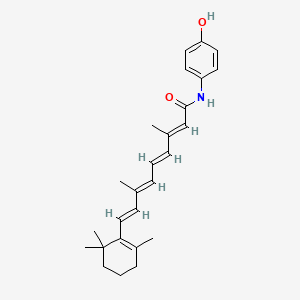
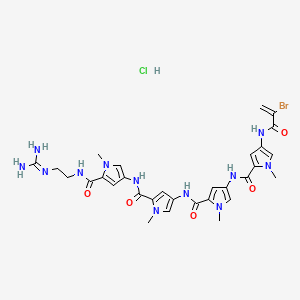

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
